molecular formula C2H2O2 B14653222 Acetolactone CAS No. 42879-41-4

Acetolactone

Cat. No.: B14653222
CAS No.: 42879-41-4
M. Wt: 58.04 g/mol
InChI Key: HZSIFDFXFAXICF-UHFFFAOYSA-N
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Description

Acetolactone (α-acetolactone, IUPAC name: oxiran-2-one) is the smallest lactone, characterized by a three-membered cyclic ester structure (Fig. 1). Its strained ring system contributes to high reactivity, particularly in decarbonylation and ring-opening reactions. This compound is generated in the gas phase via collision-induced dissociation of chloroacetate ions or during mass spectrometric analysis of MIDA boronates, where it forms as a transient species through the loss of an acetate group . Experimental studies report its heat of formation as −47.3 ± 4.7 kcal mol⁻¹, with decarbonylation yielding CO and formaldehyde (ΔH = −6.8 kcal mol⁻¹) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetolactone can be synthesized from single linear molecules that contain both alcohol and carboxylic acid functionalities. For example, the preparation can be represented as: [ \text{HO-CH}_2\text{-COOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ] This reaction involves the internal esterification of the molecule .

Industrial Production Methods: Although this compound itself has not been isolated in bulk, a related species, bis(trifluoromethyl)this compound, is known and has a half-life of 8 hours at 25°C. This compound is prepared by photolysis of bis(trifluoromethyl)malonyl peroxide .

Chemical Reactions Analysis

Research Findings:

  • Stereoselectivity : ALS produces α-acetolactate with the (S)-configuration exclusively, as confirmed by chiral analysis using acetolactate decarboxylase (ALDC) .

  • Substrate Flexibility : ALS also accepts 2-oxobutanoate as a substrate, yielding α-acetohydroxybutyrate (2-ethyl-2-hydroxy-3-oxobutanoate) .

Enzymatic Decarboxylation by Acetolactate Decarboxylase (ALDC)

ALDC (EC 4.1.1.5) converts α-acetolactate to acetoin, a reaction central to acetoin biosynthesis in organisms like Enterobacter cloacae .

Key Reaction:

α AcetolactateALDCAcetoin+CO2[2][4]\alpha \text{ Acetolactate}\xrightarrow{\text{ALDC}}\text{Acetoin}+\text{CO}_2\quad[2][4]

Mechanistic Insights:

  • Stereochemical Control : ALDC processes both (R)- and (S)-α-acetolactate enantiomers but produces only (R)-acetoin. The (R)-enantiomer undergoes a carboxylate migration to form the (S)-intermediate before decarboxylation .

  • Active Site Structure : Crystal structures of ALDC reveal a zinc ion coordinated by conserved histidine residues (His199, His201, His212) and glutamates (Glu70, Glu259), critical for substrate binding and catalysis .

Kinetic Parameters (ALDC from E. cloacae):

ParameterValueConditionsSource
$$
K_m$$12.19 mMpH 6.5, 30°C
$$
k_{cat}$$0.96 s$$
^{-1}$$pH 6.5, 30°C
Optimal pH6.5

Spontaneous Decarboxylation

α-Acetolactate is unstable in aqueous solutions and undergoes non-enzymatic decarboxylation to form acetoin (anaerobic conditions) or diacetyl (aerobic conditions) .

Key Reaction:

α AcetolactateΔ,H+Acetoin Diacetyl+CO2[3]\alpha \text{ Acetolactate}\xrightarrow{\Delta,\text{H}^+}\text{Acetoin Diacetyl}+\text{CO}_2\quad[3]

Stability Analysis:

Temperature (°C)α-Acetolactate Remaining After 24 h (%)
20~50%
30~40%
4010.4 ± 0.1%
502.5 ± 0.4%

Whole-Cell Biocatalysis for α-Acetolactate Production

Optimized conditions for α-acetolactate accumulation using E. cloacae biocatalysts include:

  • pH 5.5 , 20°C , and anaerobic conditions to minimize spontaneous degradation .

  • Maximum yield: 172 ± 2 mM α-acetolactate from 500 mM pyruvate (73% yield) .

Analytical Methods for Reaction Monitoring

  • HPLC with Precolumn Derivatization : Enables simultaneous quantification of pyruvate consumption and acetoin/diacetyl formation .

  • Colorimetric Assays : Use creatine and 1-naphthol to detect acetoin via absorbance at 530 nm .

Comparative Reaction Pathways

PathwayEnzymatic (ALDC)Spontaneous
Product (R)-AcetoinAcetoin/Diacetyl
Rate $$
k_{cat} = 0.96\ s^{-1}$$pH- and temperature-dependent
Stereo Control High (exclusive R)None
Optimal Conditions pH 6.5, 30°CAcidic, high temperature

This synthesis of data underscores the dual reactivity of α-acetolactate, governed by both enzymatic precision and environmental factors. The interplay between ALS and ALDC in stereochemical control, coupled with industrial optimization strategies, highlights its significance in biochemistry and biotechnology.

Scientific Research Applications

Acetolactone has several applications in scientific research:

Mechanism of Action

The mechanism by which acetolactone exerts its effects involves its reactivity as a lactone. It can undergo ring-opening reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific application and the conditions under which this compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decarbonylation Reactivity: Acetolactone vs. trans-2,3-Di-t-butylcyclopropanone

Both this compound and trans-2,3-di-t-butylcyclopropanone undergo chelotropic decarbonylation but exhibit distinct thermodynamic and kinetic behaviors (Table 1):

Property α-Acetolactone trans-2,3-Di-t-butylcyclopropanone
ΔH of Decarbonylation −6.8 kcal mol⁻¹ Not reported
Experimental DG‡ Not determined 34.2 kcal mol⁻¹ (150°C, half-life 9.5 h)
Computational DG‡ −9.3 kcal mol⁻¹ (M06-2X) 35.1 kcal mol⁻¹ (CCSD(T)/M06-2X)
Bond Critical Points Strong C–O bond Intact cyclopropane ring

This compound’s decarbonylation is highly exothermic due to the release of ring strain, whereas the bulky tert-butyl groups in cyclopropanone stabilize the reactant, resulting in a higher activation barrier (~35 kcal mol⁻¹) .

Bonding and Ring Dynamics: this compound vs. Carboxyborane Anions

Quantum theory of atoms in molecules (QTAIM) analyses reveal critical differences in bonding (Table 2):

Parameter α-Acetolactone BH₂COO⁻ Carboxyborane Anion
Bond Critical Points C–O bond detected No B–O bond critical point
Barrier to Twisting 43.9 kcal mol⁻¹ 13.5 kcal mol⁻¹
Barrier to Rebonding 25.4 kcal mol⁻¹ 5.8 kcal mol⁻¹

The weaker B–O interaction in carboxyboranes allows rapid O-interchange motions, contrasting with this compound’s rigid C–O bond .

Stability in Analytical Contexts: this compound vs. Esters

This compound’s instability under mass spectrometric conditions distinguishes it from conventional esters:

  • In MALDI-TOF, MIDA boronates fragment to release this compound (m/z loss of 58), a pathway absent in stable esters like ethyl acetate .
  • As a transient species in GC-MS, this compound decomposes rapidly, unlike dimethyl esters of dicarboxylic acids .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing acetolactone in laboratory settings, and how do their yields and purity compare under varying conditions?

  • Methodological Answer : this compound (2-oxiranone) synthesis typically involves cyclization of α-keto acids or oxidation of lactones. For example, computational studies suggest ammonolysis of this compound as a pathway for glycine synthesis, requiring controlled reaction conditions (e.g., temperature, catalysts) . Yield optimization can be achieved via gas-phase reactions monitored using spectroscopic techniques (e.g., FTIR, mass spectrometry) to track intermediate formation . Purity is assessed via chromatography (HPLC/GC) coupled with calibration against standard thermodynamic data (e.g., formation enthalpy, ΔfH(0 K)) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like the lactone ring, while nuclear magnetic resonance (NMR) resolves stereochemistry. Gas-phase electron diffraction and quantum mechanical calculations (e.g., DFT) provide geometric parameters (bond lengths, angles) . Thermochemical data, such as ΔfH(0 K), are validated using calorimetry and compared against computational results to ensure accuracy .

Q. How can researchers ensure experimental reproducibility when working with this compound’s reactive intermediates?

  • Methodological Answer : Document reaction conditions rigorously (e.g., temperature, solvent, pressure) and validate methods via peer protocols (e.g., Beilstein Journal guidelines). For transient species like CH3 radicals formed during this compound decomposition, use time-resolved spectroscopy or flow reactors to stabilize intermediates . Share raw data and computational input files as supplementary materials to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound, such as formation enthalpy (ΔfH)?

  • Methodological Answer : Discrepancies often arise from differing computational methods (e.g., CCSD(T) vs. DFT) or experimental setups. Conduct meta-analyses comparing data sources (e.g., HLBC16’s gas-phase studies vs. theoretical databases ). Use sensitivity analysis to quantify error margins in computational parameters (basis sets, solvation models) and validate against high-precision experiments like shock-tube pyrolysis .

Q. How can computational methods like the Scaled Hypersphere Search (SHS) algorithm elucidate reaction pathways of this compound in glycine synthesis?

  • Methodological Answer : The SHS algorithm maps potential energy surfaces to identify transition states and intermediates in reactions like this compound ammonolysis. For glycine synthesis, input key parameters (bond dissociation energies, activation barriers) from ab initio calculations (e.g., MP2/cc-pVTZ) and validate against experimental kinetics data . Limitations include computational cost for large systems and reliance on approximate density functionals .

Q. What experimental designs address challenges in studying this compound’s stability under extreme conditions (e.g., high temperature/pH)?

  • Methodological Answer : Use accelerated stability testing with controlled degradation studies (e.g., HPLC monitoring of decomposition products). For thermal stability, employ thermogravimetric analysis (TGA) coupled with mass spectrometry to track volatile byproducts. Compare results with computational predictions of degradation pathways using molecular dynamics simulations .

Q. How do isotopic labeling studies enhance mechanistic understanding of this compound’s ring-opening reactions?

  • Methodological Answer : Isotopic tracers (e.g., ¹³C or ²H) track atom-specific pathways during reactions. For example, label the lactone carbonyl to monitor nucleophilic attack sites via NMR or isotope-ratio mass spectrometry. Pair with kinetic isotope effect (KIE) measurements to distinguish between concerted and stepwise mechanisms .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing discrepancies in this compound’s spectroscopic data across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. Use Bayesian regression to quantify confidence intervals for reported peaks, accounting for instrument-specific noise. Cross-reference with theoretical spectra from computational chemistry software (e.g., Gaussian, ORCA) .

Q. How should researchers handle conflicting kinetic data for this compound decomposition in different solvent systems?

  • Methodological Answer : Perform solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reaction rates with medium effects. Replicate experiments using standardized solvents (e.g., DMSO, water) and compare with ab initio solvation models (e.g., COSMO-RS). Address contradictions via Arrhenius plot analysis to isolate temperature-dependent vs. solvent-dependent effects .

Properties

IUPAC Name

oxiran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O2/c3-2-1-4-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSIFDFXFAXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332189
Record name 2-​Oxiranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42879-41-4
Record name 2-Oxiranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42879-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-​Oxiranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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